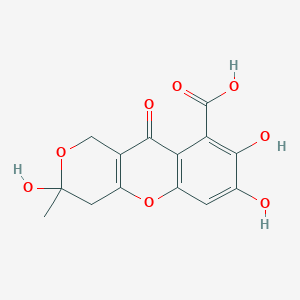

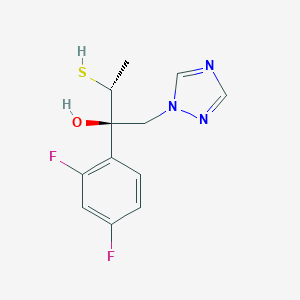

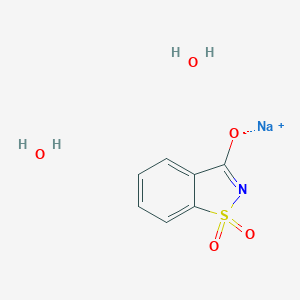

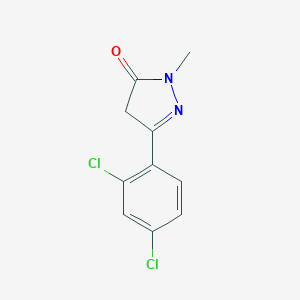

(S)-2-((S)-2-(((Benzyloxy)carbonyl)amino)propanamido)-4-methylpentanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a derivative of pentanoic acid, which is a five-carbon chain carboxylic acid. The presence of the benzyloxy carbonyl amino group and the propanamido group suggests that it might be a peptide or a peptide-like compound .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of the amino and carboxylic acid functional groups .Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo a variety of chemical reactions. For example, the carboxylic acid group could participate in acid-base reactions, and the amino group could participate in reactions with electrophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polar carboxylic acid and amino groups, and its melting and boiling points would be influenced by the size and shape of the molecule .Wissenschaftliche Forschungsanwendungen

Antioxidant, Antimicrobial, and Cytotoxic Activity

Carboxylic acids derived from plants exhibit significant biological activities. A study compared the structural differences of selected carboxylic acids, such as benzoic acid (BA), cinnamic acid (CinA), and others, to understand their effect on antioxidant, antimicrobial, and cytotoxic activity. The study found that the antioxidant activity was highest in rosmarinic acid (RA), followed by others in a descending order. The antimicrobial properties varied based on microbial strain and experimental conditions, with CFA and CinA showing the highest antimicrobial activity. Cytotoxic potential seemed influenced by the presence of hydroxyl groups and the carboxyl group's role in chelating endogenous transition metal ions (Godlewska-Żyłkiewicz et al., 2020).

Formation and Mitigation of Methylglyoxal in Foods

Methylglyoxal, a reactive carbonyl compound found in thermally processed foods, is derived from sugar degradation and lipid oxidation. It can form various aroma compounds by reacting with amino acids and is a precursor for generating toxins like advanced glycation end products. The study emphasizes the importance of amino acids and phenolic compounds in mitigating methylglyoxal in foods and highlights the need for further investigation into the absorption, metabolism, and toxicology of dietary methylglyoxal-phenolic adducts (Zheng et al., 2020).

Degradation and Stability of Nitisinone

Nitisinone (NTBC), initially developed as a herbicide, is now used medically for treating hepatorenal tyrosinemia. Research has focused more on its medical applications rather than its stability and degradation pathways. A study using liquid chromatography and mass spectrometry (LC-MS/MS) demonstrated that nitisinone's stability increased with the pH of the solution. The study identified two major products of NTBC degradation and emphasized the importance of understanding these properties for better comprehension of the risks and benefits of its medical application (Barchańska et al., 2019).

Anticarcinogenicity and Toxicity of Organotin(IV) Complexes

The study reviewed the anticarcinogenicity and toxicity of organotin(IV) complexes, highlighting the influence of the availability of coordination positions at Sn and the occurrence of stable ligand–Sn bonds, such as Sn–N and Sn–S. The presence of a higher number of carbon atoms in the organotin moiety was noted for its antitumor activity and cytotoxicity. The research suggested a complex relationship between the organic groups attached to the tin atom and the ligands, playing a secondary role in the biological activity of these compounds (Ali et al., 2018).

Wirkmechanismus

Target of Action

Z-ALA-LEU-OH, also known as (S)-2-((S)-2-(((Benzyloxy)carbonyl)amino)propanamido)-4-methylpentanoic acid, is a peptide compound. Peptides are known to interact with a wide range of targets in the body, including enzymes, receptors, and other proteins

Mode of Action

It’s known that peptides generally interact with their targets through binding at the active site, leading to changes in the target’s function . The exact interaction between Z-ALA-LEU-OH and its targets would depend on the specific biochemical properties of both the peptide and the target.

Biochemical Pathways

Peptides like z-ala-leu-oh can affect a variety of biochemical pathways depending on their specific targets .

Pharmacokinetics

They are typically absorbed into the body through injection, distributed throughout the body’s tissues, metabolized by enzymes, and excreted through the kidneys .

Result of Action

Peptides like z-ala-leu-oh can have a variety of effects depending on their specific targets and mode of action .

Action Environment

The action of Z-ALA-LEU-OH can be influenced by various environmental factors. These can include the pH and temperature of the body, the presence of other molecules, and the specific characteristics of the target cells or tissues .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(2S)-4-methyl-2-[[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]amino]pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O5/c1-11(2)9-14(16(21)22)19-15(20)12(3)18-17(23)24-10-13-7-5-4-6-8-13/h4-8,11-12,14H,9-10H2,1-3H3,(H,18,23)(H,19,20)(H,21,22)/t12-,14-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRQTWFBFEXBEQX-JSGCOSHPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(C)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.